![molecular formula C18H18N2O2 B7637368 N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7637368.png)
N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide, also known as MK-801, is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was first synthesized in the 1970s and has since been widely used in scientific research to study the NMDA receptor and its role in various physiological and pathological processes.
Mechanism of Action
N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide acts as a non-competitive antagonist of the NMDA receptor by binding to a site within the ion channel and blocking the flow of positively charged ions such as calcium and sodium. This results in a decrease in the excitatory neurotransmitter release and a reduction in neuronal activity.
Biochemical and Physiological Effects
The blockade of NMDA receptors by N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce glutamate release, inhibit nitric oxide synthesis, and decrease the production of reactive oxygen species. In addition, it has been shown to have neuroprotective effects by reducing neuronal damage and cell death in animal models of stroke and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide in lab experiments is its potency and selectivity for the NMDA receptor. It is also relatively stable and can be easily administered to animals. However, one of the limitations of using N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide is that it can have toxic effects at high doses and can induce behavioral changes in animals.
Future Directions
There are several future directions for research involving N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide. One area of interest is in the development of new drugs that target the NMDA receptor for the treatment of neurological disorders. Another area of interest is in the study of the role of NMDA receptors in learning and memory processes. Additionally, there is ongoing research into the potential use of N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide as a tool for studying the pathophysiology of various neurological disorders.
Conclusion
In conclusion, N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide is a potent non-competitive antagonist of the NMDA receptor that has been extensively used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. It has been shown to have neuroprotective effects and has potential applications in the development of new drugs for the treatment of neurological disorders. However, it is important to be aware of its limitations and potential toxic effects when using it in lab experiments.
Synthesis Methods
N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide can be synthesized through a multi-step process involving the reaction of 4-chloro-3-nitrobenzoic acid with methylamine to form 4-(methylamino)-3-nitrobenzoic acid. This compound is then reacted with 2,3-dihydro-1H-indene-5-carboxylic acid to produce the final product, N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide.
Scientific Research Applications
N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide has been extensively used in scientific research to study the NMDA receptor and its role in various physiological and pathological processes. It has been shown to be effective in animal models of stroke, epilepsy, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-19-17(21)13-7-9-16(10-8-13)20-18(22)15-6-5-12-3-2-4-14(12)11-15/h5-11H,2-4H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWGZMBYFUQDFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(CCC3)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.